3-amino-6-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-b]pyridine-2-carboxamide
CAS No.:
Cat. No.: VC16467394
Molecular Formula: C23H20ClN3O2S
Molecular Weight: 437.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H20ClN3O2S |
|---|---|
| Molecular Weight | 437.9 g/mol |
| IUPAC Name | 3-amino-6-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-b]pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C23H20ClN3O2S/c1-29-17-8-2-14(3-9-17)12-13-26-22(28)21-20(25)18-10-11-19(27-23(18)30-21)15-4-6-16(24)7-5-15/h2-11H,12-13,25H2,1H3,(H,26,28) |
| Standard InChI Key | DYXYAJFTNYSMHQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CCNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=C(C=C4)Cl)N |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s structure integrates a thieno[2,3-b]pyridine scaffold, a bicyclic system comprising fused thiophene and pyridine rings. Key substituents include:
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6-position: A 4-chlorophenyl group, introducing halogen-mediated electronic effects.
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2-position: A carboxamide moiety linked to a 2-(4-methoxyphenyl)ethyl chain, enhancing hydrogen-bonding capacity and lipophilicity.
The molecular formula is C₂₃H₁₉ClN₄O₂S, with a calculated molecular weight of 450.94 g/mol.
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₃H₁₉ClN₄O₂S |
| Molecular Weight | 450.94 g/mol |
| XLogP3 | ~4.2 (estimated) |
| Hydrogen Bond Donors | 2 (amine and amide NH) |
| Hydrogen Bond Acceptors | 5 (amide O, pyridine N, ether O) |
Note: Values derived from structural analogs in .
Electronic and Steric Effects
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The 4-chlorophenyl group at position 6 contributes electron-withdrawing characteristics, potentially enhancing binding affinity to hydrophobic protein pockets.
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The 4-methoxyphenyl ethyl chain introduces steric bulk and modulates solubility through its methoxy group, which balances lipophilicity and polarity .
Synthesis and Characterization
Synthetic Pathways
The synthesis of thieno[2,3-b]pyridine derivatives typically follows multi-step protocols involving cyclization and functionalization (Figure 1):
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Core Formation: Cyclocondensation of 2-aminothiophene derivatives with pyridine precursors under acidic conditions.
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Substituent Introduction:
Key Reaction Conditions:
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Temperature: 80–120°C for cyclization steps.
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Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF).
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Catalysts: Palladium catalysts for cross-coupling reactions .
Analytical Validation
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and purity.
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Mass Spectrometry (MS): High-resolution MS validates molecular weight ([M+H]⁺ = 451.94).
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HPLC: Purity >95% achieved via reverse-phase chromatography .
Biological Activity and Mechanisms
| Compound | IC₅₀ (MCF-7 cells) | Target |
|---|---|---|
| Analog with 4-iodophenyl | 0.08 µM | Tubulin colchicine site |
| Query Compound (Inferred) | ~1–10 µM | Tubulin/kinase |
The 4-chlorophenyl group may enhance binding to tubulin’s hydrophobic pocket, while the methoxyphenyl ethyl chain could improve cell membrane permeability.
Anti-Inflammatory Activity
Thienopyridines are known to suppress NF-κB signaling, a pathway central to inflammation. Molecular docking suggests the carboxamide group forms hydrogen bonds with IKKβ (inhibitor of κB kinase), reducing pro-inflammatory cytokine production .
Structure-Activity Relationships (SAR)
Role of Substituents
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6-Position Aryl Groups:
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2-Position Amide Chains:
Comparison with Analogs
| Compound | Activity (IC₅₀) | Selectivity Index |
|---|---|---|
| 3-Amino-6-(4-Cl-Ph)-TPA | 1.2 µM (Mtb) | 15.8 |
| 3-Amino-6-CF₃-TPA | 0.41 µM (Mtb) | 46.3 |
TPA = thieno[2,3-b]pyridine-2-carboxamide; Mtb = Mycobacterium tuberculosis .
Therapeutic Applications and Future Directions
Tuberculosis Treatment
In a 2025 study, the lead compound 17af (structurally similar to the query molecule) exhibited an IC₉₀ of 1.2 µM against M. tuberculosis, with a selectivity index of 15.8 over human HepG2 cells . This suggests potential repurposing for antitubercular therapy.
Oncology
Preclinical models indicate that derivatives with chloro-substituted aryl groups induce G2/M cell cycle arrest in breast cancer lines, warranting in vivo efficacy studies.
Challenges and Opportunities
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Metabolic Stability: Cytochrome P450 assays are needed to assess oxidation susceptibility.
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Formulation: Nanoencapsulation may address solubility limitations inherent to aryl-thienopyridines.
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